molecular formula C16H20N2O5 B12928161 4-(3-Methoxypiperidin-3-yl)-1H-indole oxalate CAS No. 83363-33-1

4-(3-Methoxypiperidin-3-yl)-1H-indole oxalate

Cat. No.: B12928161
CAS No.: 83363-33-1
M. Wt: 320.34 g/mol
InChI Key: FSXHISAUHNFPEL-UHFFFAOYSA-N
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Description

4-(3-Methoxypiperidin-3-yl)-1H-indole oxalate is a chemical compound with the molecular formula C16H20N2O5. It is a derivative of indole, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methoxypiperidin-3-yl)-1H-indole oxalate typically involves the reaction of 3-methoxypiperidine with indole derivatives under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound readily available for various applications.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxypiperidin-3-yl)-1H-indole oxalate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.

    Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized indole derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

4-(3-Methoxypiperidin-3-yl)-1H-indole oxalate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is used in studies involving biological pathways and mechanisms.

    Medicine: The compound is investigated for its potential therapeutic properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-Methoxypiperidin-3-yl)-1H-indole oxalate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(3-Methoxypiperidin-3-yl)-1H-indole oxalate include other indole derivatives and piperidine-containing compounds. Examples include:

  • 3-Methoxypiperidin-3-yl)methanol hydrochloride
  • Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct chemical and biological properties. Its combination of the indole and piperidine moieties makes it a valuable compound for various research applications.

Properties

CAS No.

83363-33-1

Molecular Formula

C16H20N2O5

Molecular Weight

320.34 g/mol

IUPAC Name

4-(3-methoxypiperidin-3-yl)-1H-indole;oxalic acid

InChI

InChI=1S/C14H18N2O.C2H2O4/c1-17-14(7-3-8-15-10-14)12-4-2-5-13-11(12)6-9-16-13;3-1(4)2(5)6/h2,4-6,9,15-16H,3,7-8,10H2,1H3;(H,3,4)(H,5,6)

InChI Key

FSXHISAUHNFPEL-UHFFFAOYSA-N

Canonical SMILES

COC1(CCCNC1)C2=C3C=CNC3=CC=C2.C(=O)(C(=O)O)O

Origin of Product

United States

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